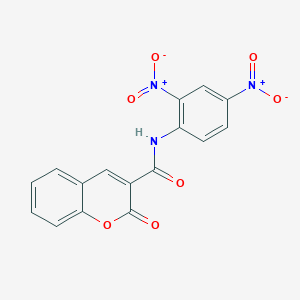![molecular formula C29H26ClN3O3S B11543079 N-benzyl-N-[2-({(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B11543079.png)
N-benzyl-N-[2-({(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-benzyl-N-[2-({(2E)-2-[1-(4-chlorophényl)éthylidène]hydrazinyl}carbonyl)phényl]-4-méthylbenzènesulfonamide est un composé organique complexe qui comprend un groupe benzyle, un groupe chlorophényle et un groupe sulfonamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-benzyl-N-[2-({(2E)-2-[1-(4-chlorophényl)éthylidène]hydrazinyl}carbonyl)phényl]-4-méthylbenzènesulfonamide implique généralement plusieurs étapes :
Formation de l’hydrazone : La première étape implique la réaction du 4-chlorobenzaldéhyde avec l’hydrazine pour former l’hydrazone correspondante.
Réaction de couplage : L’hydrazone est ensuite couplée à un groupe benzyle par une réaction de substitution nucléophile.
Formation de la sulfonamide :
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. L’optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, serait cruciale pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le N-benzyl-N-[2-({(2E)-2-[1-(4-chlorophényl)éthylidène]hydrazinyl}carbonyl)phényl]-4-méthylbenzènesulfonamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation du composé, ce qui peut conduire à différents dérivés.
Substitution : Les groupes benzyle et chlorophényle peuvent participer à des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont souvent utilisés.
Substitution : Des réactifs comme l’hydroxyde de sodium (NaOH) ou l’acide chlorhydrique (HCl) peuvent faciliter les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire un dérivé sulfone, tandis que la réduction peut produire un dérivé hydrazine.
Applications de la recherche scientifique
Le N-benzyl-N-[2-({(2E)-2-[1-(4-chlorophényl)éthylidène]hydrazinyl}carbonyl)phényl]-4-méthylbenzènesulfonamide a plusieurs applications de recherche scientifique :
Chimie médicinale : La structure du composé suggère un potentiel en tant que pharmacophore pour la conception de nouveaux médicaments, en particulier ceux ciblant des enzymes ou des récepteurs spécifiques.
Science des matériaux : Ses propriétés chimiques uniques en font un candidat pour le développement de nouveaux matériaux, tels que les polymères ou les revêtements.
Études biologiques : Le composé peut être utilisé dans des études pour comprendre son interaction avec les molécules biologiques, ce qui pourrait conduire à de nouvelles informations sur les processus cellulaires.
Applications De Recherche Scientifique
N-BENZYL-N-(2-{N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Le mécanisme d’action du N-benzyl-N-[2-({(2E)-2-[1-(4-chlorophényl)éthylidène]hydrazinyl}carbonyl)phényl]-4-méthylbenzènesulfonamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et entraînant divers effets biologiques. Les voies exactes impliquées dépendraient de l’application et de la cible spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-benzyl-N-[2-({(2E)-2-[1-(4-fluorophényl)éthylidène]hydrazinyl}carbonyl)phényl]-4-méthylbenzènesulfonamide
- N-benzyl-N-[2-({(2E)-2-[1-(4-bromophényl)éthylidène]hydrazinyl}carbonyl)phényl]-4-méthylbenzènesulfonamide
Unicité
Le N-benzyl-N-[2-({(2E)-2-[1-(4-chlorophényl)éthylidène]hydrazinyl}carbonyl)phényl]-4-méthylbenzènesulfonamide est unique en raison de la présence du groupe chlorophényle, qui peut influencer sa réactivité et son interaction avec les cibles biologiques. Cela le distingue des composés similaires avec des substituants différents, tels que le fluor ou le brome.
Propriétés
Formule moléculaire |
C29H26ClN3O3S |
|---|---|
Poids moléculaire |
532.1 g/mol |
Nom IUPAC |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(E)-1-(4-chlorophenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C29H26ClN3O3S/c1-21-12-18-26(19-13-21)37(35,36)33(20-23-8-4-3-5-9-23)28-11-7-6-10-27(28)29(34)32-31-22(2)24-14-16-25(30)17-15-24/h3-19H,20H2,1-2H3,(H,32,34)/b31-22+ |
Clé InChI |
FAORFHKENNZAJH-DFKUXCBWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N/N=C(\C)/C4=CC=C(C=C4)Cl |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=C(C)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-anthracen-9-ylmethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B11543016.png)
![N-[2-(Cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11543017.png)
![1-[5-(3-bromophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2,2,2-trifluoroethanone](/img/structure/B11543019.png)
![3-[5-(1,3-benzoxazol-2-yl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B11543020.png)

![4-(2-{N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}-2-(4-methylbenzenesulfonamido)ethyl)phenyl 4-methylbenzene-1-sulfonate](/img/structure/B11543043.png)
![3,3,6,6-tetramethyl-9-[4-(pentyloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11543044.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11543050.png)
![3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11543060.png)
![5'-[(E)-[(3,5-Dibromo-2-hydroxyphenyl)methylidene]amino]-2'-(furan-3-YL)-[2,3'-bifuran]-4'-carbonitrile](/img/structure/B11543064.png)

![3-methyl-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11543070.png)
![N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-Dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-2-fluorobenzamide](/img/structure/B11543071.png)
![3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11543072.png)
